5-(4-methylphenyl)-N-[4-(piperidin-1-ylsulfonyl)phenyl]-1,2-oxazole-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(4-METHYLPHENYL)-N-[4-(PIPERIDINE-1-SULFONYL)PHENYL]-1,2-OXAZOLE-3-CARBOXAMIDE is a complex organic compound that has garnered interest in various fields of scientific research. This compound features a unique structure combining an oxazole ring, a piperidine sulfonyl group, and a carboxamide group, making it a versatile molecule for various applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-METHYLPHENYL)-N-[4-(PIPERIDINE-1-SULFONYL)PHENYL]-1,2-OXAZOLE-3-CARBOXAMIDE typically involves multiple steps, including the formation of the oxazole ring, the introduction of the piperidine sulfonyl group, and the final coupling with the carboxamide group. Specific reaction conditions such as temperature, solvents, and catalysts are crucial for optimizing the yield and purity of the compound.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods aim to maximize efficiency, reduce costs, and ensure consistent quality.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methylphenyl group.
Reduction: Reduction reactions may target the oxazole ring or the carboxamide group.
Substitution: Various substitution reactions can occur, especially at the piperidine sulfonyl group.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, nucleophiles like amines or thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its unique structure allows for various modifications, making it valuable in organic synthesis.
Biology
In biological research, the compound may be used to study enzyme interactions, receptor binding, and other biochemical processes. Its structural features make it a useful probe for investigating molecular mechanisms.
Medicine
In medicine, 5-(4-METHYLPHENYL)-N-[4-(PIPERIDINE-1-SULFONYL)PHENYL]-1,2-OXAZOLE-3-CARBOXAMIDE may have potential therapeutic applications. Research is ongoing to explore its efficacy in treating various diseases.
Industry
In the industrial sector, this compound can be used in the development of new materials, such as polymers and coatings. Its chemical properties make it suitable for various industrial applications.
Mechanism of Action
The mechanism of action of 5-(4-METHYLPHENYL)-N-[4-(PIPERIDINE-1-SULFONYL)PHENYL]-1,2-OXAZOLE-3-CARBOXAMIDE involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 5-(4-METHYLPHENYL)-N-[4-(PIPERIDINE-1-SULFONYL)PHENYL]-1,2-OXAZOLE-3-CARBOXAMIDE
- 5-{[(4-METHYLPHENYL)SULFONYL]OXY}PENTYL 4-METHYLBENZENESULFONATE
- 2-(2-{[(4-METHYLPHENYL)SULFONYL]OXY}ETHOXY)ETHYL 4-METHYLBENZENESULFONATE
Uniqueness
The uniqueness of 5-(4-METHYLPHENYL)-N-[4-(PIPERIDINE-1-SULFONYL)PHENYL]-1,2-OXAZOLE-3-CARBOXAMIDE lies in its combination of functional groups, which confer specific chemical and biological properties. This makes it distinct from other similar compounds and valuable for various applications.
Properties
Molecular Formula |
C22H23N3O4S |
---|---|
Molecular Weight |
425.5 g/mol |
IUPAC Name |
5-(4-methylphenyl)-N-(4-piperidin-1-ylsulfonylphenyl)-1,2-oxazole-3-carboxamide |
InChI |
InChI=1S/C22H23N3O4S/c1-16-5-7-17(8-6-16)21-15-20(24-29-21)22(26)23-18-9-11-19(12-10-18)30(27,28)25-13-3-2-4-14-25/h5-12,15H,2-4,13-14H2,1H3,(H,23,26) |
InChI Key |
FJHRUGJGQQGMAP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CC(=NO2)C(=O)NC3=CC=C(C=C3)S(=O)(=O)N4CCCCC4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.